Uridine

描述

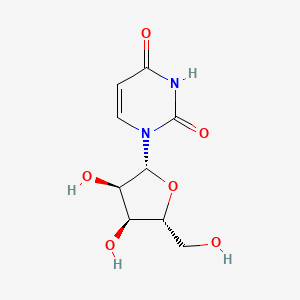

Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid (RNA), which is responsible for protein synthesis and gene expression . This compound consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil. This unique structure allows this compound to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds . Beyond its structural role, this compound is involved in the regulation of neurotransmitters in the brain, making it essential for cognitive function and overall brain health .

准备方法

合成路线和反应条件: 尿苷可以通过多种方法合成。 一种常见的方法包括在乳清酸脱羧酶的催化下,对乳清酸核苷酸进行脱羧 。 另一种方法涉及在发酵过程中使用尿苷、磷酸二氢钠、葡萄糖和硫酸镁 .

工业生产方法: 尿苷的工业生产通常涉及使用酿酒酵母等酵母菌株进行微生物发酵。 发酵过程包括使用特定的营养物质和受控条件来优化尿苷的产量 .

化学反应分析

Uridine and its Role in Chemical Reactions

This compound is a pyrimidine nucleoside composed of uracil attached to a ribose sugar via a β-N1-glycosidic bond . It is a crucial component of RNA and participates in various biochemical pathways . this compound can undergo several chemical reactions, which are vital for its biological functions and potential applications in chemical synthesis .

This compound Phosphorylase and its Reaction Mechanism

This compound phosphorylase is an enzyme that plays a significant role in salvaging uracil to increase blood uracil levels . The enzyme catalyzes a reaction involving several steps and chemical components :

-

Substrate this compound, upon binding to the enzyme, enters a strained state, leading to the cleavage of the glycosidic bond. The developing negative charges on the base are stabilized by proton transfer from a water molecule hydrogen-bonded to Arg223. Arg168 protonates negatively charged uracil .

-

A nucleophilic attack occurs on the C1 oxocarbenium ion by O on phosphate, which leads to the final products: ribose-1-phosphate and uracil .

Catalytic Residues Roles

| Residue | Roles |

|---|---|

| Arg168(A) | Proton acceptor |

| Arg223(B) | Hydrogen bonds to a water molecule that donates a proton to the leaving group uracil at N7 . |

Reaction with Hydroxyl Radicals

Theoretical studies have explored the reaction of hydroxyl radicals (- OH) with this compound to understand oxidative damage to RNA and DNA . The reaction pathways include addition and hydrogen abstraction, with addition reactions being the predominant pathway, accounting for approximately 99.9% of the reaction at 298 K .

Changes in Gibbs Free Energy

| Hydrogen Site | ΔG (Ribofuranose Part) | ΔG (Nucleobase Part) |

|---|---|---|

| C1’ | 19.43 | -110.5 |

| C2’ | 18.67 | -107.0 |

| C3’ | 22.41 | -104.6 |

| C4’ | 16.83 | -101.3 |

| C5’_HC | 21.54 | -104.6 |

| C5’_HO | 21.08 | -104.6 |

| O2 | 44.81 | -49.29 |

| O3 | 50.31 | -36.51 |

Intramolecular Michael Additions

This compound derivatives can undergo diastereospecific intramolecular hetero Michael additions onto uracil C6 to produce cyclo-adducts . For instance, the synthesis of cyclonucleosides involves the tosylation of this compound dimethyl ketal at the 5′-position, followed by reactions with sodium azide and potassium thioacetate to form azide and thioacetate precursors .

Salting-Out Effect and HPLC Analysis

This compound's behavior in salting-out processes has been studied, noting that its N–H is moderately acidic (pKa ∼ 9.25) . Salts like sodium sulfate can be used in aqueous workups to extract chlorothis compound . High-performance liquid chromatography (HPLC) is employed to analyze this compound and its derivatives, using specific solvent systems and gradients to achieve separation and detection .

Fluorination

This compound can be involved in fluorination reactions, where enzymes like fluorinase increase the nucleophilicity of fluoride . This enzyme replaces water molecules around fluoride with hydrogen bond donor groups, facilitating nucleophilic fluorination reactions via an SN2 mechanism, resulting in configurational inversion .

科学研究应用

Neurological Applications

Anticonvulsant Effects

Uridine has been studied for its anticonvulsant properties. A study demonstrated that this compound administration in mice exposed to social isolation stress resulted in significant behavioral changes, including enhanced serotonin release, which suggests a modulatory role in neuronal activity. This finding indicates potential applications in treating conditions like epilepsy and stress-induced behavioral disorders .

Treatment for Depression

An open-label case series investigated the use of this compound in adolescents with bipolar disorder and depression. Over six weeks, participants showed a mean reduction of 54% in their depression scores (CDRS-R), indicating that this compound may be effective in alleviating depressive symptoms without significant adverse effects . This suggests that this compound could be considered as an adjunctive treatment for mood disorders.

Metabolic and Physiological Applications

Regulation of Metabolism

this compound plays a critical role in regulating metabolic processes, including the hexosamine biosynthetic pathway. It promotes the production of UDP-GlcNAc, which is vital for O-GlcNAcylation—a posttranslational modification influencing various cellular functions . This could have implications for metabolic disorders and obesity management.

Impact on Food Intake and Energy Balance

Recent studies indicate that this compound influences food intake regulation. Administering this compound monophosphate (UMP) to participants resulted in increased hunger and caloric intake, suggesting its role as a regulator of energy balance . This finding could lead to novel approaches for managing obesity and related metabolic conditions.

Muscular Applications

Skeletal Muscle Health

Research has shown that this compound may partially prevent mitochondrial dysfunction in skeletal muscles affected by Duchenne muscular dystrophy. The treatment improved biochemical characteristics and mitochondrial dynamics, highlighting this compound's potential as a therapeutic agent for muscle degenerative diseases .

Cancer Research

Role in Cancer Metabolism

this compound has been identified as a critical fuel source for pancreatic cancer cells under glucose-restricted conditions. It enhances glycolytic activity and supports cellular metabolism, indicating its potential use as a metabolic modulator in cancer therapy . This application is particularly relevant for developing strategies to target cancer cells' energy metabolism.

Summary of Key Findings

| Application Area | Findings | Potential Implications |

|---|---|---|

| Neurological Health | Anticonvulsant effects; reduction of depression symptoms | Treatment for epilepsy and mood disorders |

| Metabolism | Regulation of metabolic pathways; influence on food intake | Management of obesity and metabolic disorders |

| Muscle Health | Prevention of mitochondrial dysfunction in muscular dystrophy | Therapeutic agent for muscle degenerative diseases |

| Cancer Research | Fuels pancreatic cancer metabolism under glucose deprivation | Targeted cancer therapies focusing on metabolic pathways |

Case Studies

- Depression Treatment Study : In a study involving seven adolescents with bipolar disorder, this compound treatment led to significant improvements in depression scores over six weeks, with no serious adverse events reported .

- Muscle Dysfunction Study : A study on the effects of this compound on skeletal muscle health revealed improvements in mitochondrial function during Duchenne dystrophy, indicating its therapeutic potential .

- Food Intake Regulation Study : Research demonstrated that this compound administration increased hunger and caloric intake among healthy participants, suggesting its role in energy balance regulation .

作用机制

相似化合物的比较

尿苷是构成核酸的五种标准核苷之一,其他核苷分别是腺嘌呤、胸腺嘧啶、胞嘧啶和鸟嘌呤 。 与这些核苷相比,尿苷在调节神经递质和提供神经保护作用方面是独一无二的 。 类似的化合物包括胞嘧啶,它也在 RNA 合成中发挥作用,以及胸腺嘧啶,它存在于 DNA 而不是 RNA 中 .

总之,尿苷是一种重要的核苷,在生物过程、科学研究和工业应用中发挥着多种作用。其独特的结构和功能使其成为维持整体健康和推动科学知识进步的必要组成部分。

生物活性

Uridine is a pyrimidine nucleoside that plays a crucial role in various biological processes, including metabolic regulation, cellular signaling, and neuroprotection. This article provides an overview of this compound's biological activities, supported by research findings and case studies.

1. Metabolic Functions

This compound is involved in several metabolic pathways, primarily through its role in nucleic acid synthesis and glycogen metabolism. It is converted into this compound diphosphate glucose (UDP-Glc) and this compound monophosphate (UMP), which are essential for carbohydrate metabolism and nucleotide synthesis.

Table 1: Key Metabolic Pathways Involving this compound

| Metabolic Pathway | Role of this compound |

|---|---|

| Glycogen Synthesis | Forms UDP-Glc, promoting glycogen production |

| Nucleotide Synthesis | Converted to UMP via salvage pathways |

| Hexosamine Biosynthetic Pathway | Supplies UDP-GlcNAc for protein modification |

Research indicates that abnormal levels of this compound are associated with metabolic disorders such as diabetes and obesity. Elevated this compound levels can promote insulin secretion in the short term, but may lead to insulin resistance over time by increasing O-GlcNAcylation of proteins involved in glucose metabolism .

2. Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in the context of neurodegenerative diseases. It enhances neuronal health by promoting the synthesis of phospholipids necessary for cell membrane integrity and function.

Case Study: Alzheimer’s Disease

In studies involving Alzheimer’s disease models, this compound supplementation was shown to increase O-GlcNAcylation of tau proteins, reducing their phosphorylation and aggregation. This suggests a potential therapeutic role for this compound in mitigating tau pathology .

3. Influence on Aging

Recent research has identified this compound as a key player in combating aging-related decline in cellular function. It has been shown to rejuvenate aged stem cells and enhance regenerative capacities across various tissues .

Table 2: Effects of this compound on Aging

| Biological Function | Effect of this compound |

|---|---|

| Stem Cell Activity | Enhances proliferation and differentiation |

| Mitochondrial Function | Improves mitochondrial gene expression |

| Cellular Senescence | Reduces markers of senescence |

4. Role in Cancer Metabolism

This compound also plays a significant role in cancer metabolism, particularly in pancreatic ductal adenocarcinoma (PDA). Studies indicate that under glucose-deprived conditions, this compound can be utilized as a metabolic fuel, supporting cancer cell survival and proliferation .

Research Findings: this compound in Cancer Cells

- Increased Glycolytic Flux : this compound supplementation led to elevated levels of glycolytic intermediates and lactate secretion.

- Enhanced Bioenergetics : In vitro assays showed that this compound supports ATP production in cancer cells when glucose is limited.

5. Conclusion

This compound is a multifaceted metabolite with significant implications for metabolic health, neuroprotection, aging, and cancer biology. Its ability to modulate critical biological processes underscores its potential as a therapeutic agent in various diseases.

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891555 | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58-96-8, 69-75-0 | |

| Record name | Uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。